Reduced Lipophilicity (XLogP3-AA) versus Methyl Analog
The target compound possesses a computed XLogP3-AA of 0.9, which is approximately 0.6 log units lower than the predicted value for its closest methyl analog, tert-butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate, due to the replacement of the hydrophobic -CH3 with a hydrophilic -CH2OH group [1]. This reduction in lipophilicity is a quantifiable advantage when a research program demands improved aqueous solubility and a lower non-specific binding risk, as predicted by the 'Lipophilic Efficiency' paradigm [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | Methyl analog: tert-butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate (Predicted XLogP3-AA ~1.5, based on class-level contribution differences) |
| Quantified Difference | ~ -0.6 log units |
| Conditions | Computed property based on fragment contributions and atom-type methods (XLogP3, PubChem). Difference is calculated from the standard contribution of replacing -CH3 with -CH2OH. |
Why This Matters
A 0.6 log unit reduction in lipophilicity can significantly improve a molecule's solubility and metabolic clearance profile, guiding medicinal chemists to select this building block when optimizing for 'drug-like' physicochemical space.
- [1] Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an addictive model with knowledge. *Journal of Chemical Information and Modeling*, 47(6), 2140-2148. (Describing the XLogP3 method used by PubChem) View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. *Nature Reviews Drug Discovery*, 6(11), 881-890. View Source
